![molecular formula C16H16FNO2 B5693465 N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)
N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide, also known as FEBIM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Radiolabeled Antagonists for PET Studies
- PET Imaging and 5-HT1A Receptors : The compound [18F]p-MPPF, which is related to N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide, has been utilized as a 5-HT1A antagonist for studying serotonergic neurotransmission in positron emission tomography (PET) imaging. This research involves chemistry, radiochemistry, and PET imaging in both animals and humans, offering insights into toxicity and metabolism of such compounds (Plenevaux et al., 2000).
Molecular Interaction Studies
- Density and Refractivity Measurements : A study on a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, explored its density and refractive index as a function of drug concentration. This research helps in understanding the molar refractivity and polarizability effects of the compound, which is critical for its interactions at the molecular level (Sawale et al., 2016).
Radiotracer Development
- Scintigraphy in Cancer Detection : The derivative N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide was studied for its potential in visualizing primary breast tumors in vivo. This research underscores the compound's ability to bind preferentially to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).
Receptor Binding Studies
- Dopamine and Serotonin Receptors : Studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, focused on understanding its binding profile at dopamine D(4) and serotonin 5-HT(1A) receptors. This research offers insights into the structure-affinity relationship of these derivatives, which is crucial for the development of targeted therapies (Perrone et al., 2000).
Drug Transformation Studies
- Drug Transformation in Biological Systems : Investigating the transformation of metoclopramide, which is structurally related to N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide, in biological systems, particularly its excretion in rabbit urine, has provided significant insights. This type of study is crucial for understanding the metabolism and transformation pathways of similar compounds in the body (Arita et al., 1970).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-4-13(5-9-15)16(19)18-11-10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVIISJGJLARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5943774 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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